molecular formula C14H11ClO3 B2727892 2-(2-(3-Chlorophenoxy)phenyl)acetic acid CAS No. 1228390-22-4

2-(2-(3-Chlorophenoxy)phenyl)acetic acid

Cat. No.: B2727892
CAS No.: 1228390-22-4
M. Wt: 262.69
InChI Key: MSBNHUMUZQOHLU-UHFFFAOYSA-N
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Description

2-(2-(3-Chlorophenoxy)phenyl)acetic acid is a chlorinated phenoxyacetic acid derivative of significant interest in chemical and pharmaceutical research. As a structural analog of known bioactive phenoxyacetic acids, such as the herbicide 2,4,5-T , this compound serves as a valuable scaffold in medicinal chemistry. Its structure, featuring a biphenyl ether linkage and a carboxylic acid group, makes it a versatile intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor ligands . The acetic acid moiety allows for further functionalization through amidation or esterification, facilitating the exploration of structure-activity relationships . Researchers utilize this compound primarily in the development of novel pharmacologically active agents, with potential applications in anti-inflammatory and metabolic disease research. The presence of the chlorine atom on the phenoxy ring can influence the compound's electronic properties and binding affinity to biological targets, a key area of investigation in drug discovery . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3-chlorophenoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-3-6-12(9-11)18-13-7-2-1-4-10(13)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBNHUMUZQOHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 2 2 3 Chlorophenoxy Phenyl Acetic Acid

Established Synthetic Routes for Phenoxyacetic Acid Scaffolds

The construction of the phenoxyacetic acid backbone is a foundational step in the synthesis of 2-(2-(3-chlorophenoxy)phenyl)acetic acid. This involves the formation of a diaryl ether linkage and the installation of an acetic acid moiety on one of the phenyl rings.

The formation of the aryl ether bond is central to the synthesis of phenoxyacetic acid derivatives. The Williamson ether synthesis is a classical and widely utilized method for this transformation. ucalgary.calibretexts.org This reaction typically involves the nucleophilic substitution of a halide by a phenoxide ion. ucalgary.ca In the context of phenoxyacetic acids, this is commonly achieved by reacting a substituted phenol (B47542) with a chloroacetic acid derivative in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. nih.govgoogle.comchemicalbook.comwikipedia.org The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from the chloroacetate. ucalgary.cachemicalbook.com

Alternative methods include copper-catalyzed coupling reactions, an approach particularly useful for forming diaryl ethers. For instance, the synthesis of the related compound 2-(2-(4-chlorophenoxy)phenyl)acetic acid has been accomplished by reacting p-chlorophenol with o-chlorophenylacetic acid in the presence of potassium carbonate and copper(I) bromide. chemicalbook.com Another route uses o-chloroacetophenone and para-chlorophenol with a copper powder catalyst. google.com These coupling reactions expand the toolkit for creating the core diaryl ether structure, especially when direct nucleophilic substitution is challenging. bohrium.com

Table 1: Key Methodologies for Aryl Ether Formation in Phenoxyacetic Acid Synthesis
MethodReactantsTypical Reagents/CatalystsDescription
Williamson Ether SynthesisSubstituted Phenol + Chloroacetic Acid/EsterBase (e.g., NaOH, K₂CO₃)A nucleophilic substitution where a phenoxide ion displaces a halide from an alpha-halo acid or ester. ucalgary.canih.govchemicalbook.com
Copper-Catalyzed Coupling (Ullmann-type)Aryl Halide + PhenolCopper(I) salt (e.g., CuBr, CuCl) or Copper powder, Base (e.g., K₂CO₃, Cs₂CO₃)A cross-coupling reaction to form a diaryl ether, often used when SNAr is not feasible. chemicalbook.comgoogle.com
Microwave-Assisted SynthesisPhenol + Chloroacetic Acid DerivativeBase, Phase Transfer CatalystUtilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and higher yields. niscpr.res.in

The synthesis of the this compound molecule requires specific strategies to achieve the ortho-substitution pattern on the phenylacetic acid ring. General methods for preparing ortho-substituted phenylacetic acids often begin with appropriately substituted precursors. One common approach is the hydrolysis of a corresponding ortho-substituted benzyl (B1604629) cyanide (phenylacetonitrile). orgsyn.orggoogle.com This hydrolysis can be performed under acidic or basic conditions to convert the nitrile group into a carboxylic acid. orgsyn.orggoogle.com

Modern cross-coupling reactions offer powerful alternatives. For example, palladium-catalyzed Suzuki coupling can be used to construct the C-C bond between an aryl group and the acetic acid side chain. inventivapharma.com This strategy might involve coupling an ortho-substituted aryl boronic acid with a haloacetic acid derivative. inventivapharma.com Furthermore, advanced techniques such as metal-catalyzed C-H activation, using an inbuilt directing group, can achieve selective ortho-functionalization, including deuteration, on phenylacetic acid derivatives. tcgls.com

The specific synthesis of this compound relies on the selection of appropriate starting materials that contain the necessary structural components. Based on the structure of the final molecule and established synthetic routes for analogous compounds, the key precursors can be logically deduced.

The synthesis of the closely related 2-(2-(4-chlorophenoxy)phenyl)acetic acid provides a clear blueprint. One reported synthesis for this analog utilizes o-chlorophenylacetic acid and p-chlorophenol in a copper-catalyzed etherification reaction. chemicalbook.com An alternative route starts with o-chloroacetophenone and p-chlorophenol , followed by a Willgerodt-Kindler reaction to form the phenylacetic acid moiety. google.com

By analogy, the synthesis of this compound would logically employ:

A 2-substituted phenylacetic acid derivative , such as 2-chlorophenylacetic acid or 2-bromophenylacetic acid, to provide the phenylacetic acid core.

3-Chlorophenol to introduce the 3-chlorophenoxy group at the ortho position of the phenylacetic acid ring via nucleophilic substitution or a coupling reaction.

Development of Analogues and Derivatives of the this compound Core

The modification of a lead compound is a critical process in chemical and biological research to explore structure-activity relationships (SAR) and optimize properties. This involves the synthesis of analogues and derivatives by altering the core structure.

Derivatization is the chemical modification of a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or biological testing. taylorandfrancis.comnih.gov For a molecule like this compound, the carboxylic acid functional group is a primary target for derivatization. Common strategies include esterification and amidation.

Esterification: The carboxylic acid can be converted to various esters by reacting it with alcohols under acidic conditions or by using esterification reagents. psu.edu This modification can alter the compound's lipophilicity and pharmacokinetic profile.

Amidation: Reaction of the carboxylic acid (or its more reactive acid chloride derivative) with amines yields amides. mdpi.com This introduces new hydrogen bonding capabilities and can significantly change the biological activity of the parent molecule. researchgate.net

These derivatization strategies are employed to create a library of related compounds, which can then be screened to identify molecules with enhanced potency, selectivity, or other desirable biological characteristics. nih.govnih.gov For example, a series of aryloxyacetic acid derivatives were synthesized and tested as potential inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), revealing compounds with significant herbicidal activity. nih.govbeilstein-journals.org

Table 2: Common Derivatization Strategies for Aryloxyacetic Acids
Functional Group TargetedDerivatization ReactionResulting Functional GroupPurpose in Biological Research
Carboxylic Acid (-COOH)EsterificationEster (-COOR)Modify lipophilicity, create prodrugs, explore binding pocket interactions. psu.edumdpi.com
Carboxylic Acid (-COOH)AmidationAmide (-CONR₂)Introduce hydrogen bond donors/acceptors, alter solubility, probe SAR. mdpi.comresearchgate.net
Aromatic RingsElectrophilic/Nucleophilic Aromatic SubstitutionSubstituted Aryl Rings (e.g., -NO₂, -NH₂, -Br)Evaluate the effect of electronic and steric properties on activity. nih.govmdpi.com

Beyond simple derivatization of the existing functional group, targeted synthesis aims to create specific analogues by introducing, removing, or replacing substituents on the aryloxyacetic acid core. This is a rational approach guided by structure-activity relationship (SAR) studies to design molecules with improved properties. nih.gov

Research in this area has led to the synthesis of numerous aryloxyacetic acid derivatives with diverse biological activities. For instance, by systematically varying the substituents on the phenyl rings, researchers have developed compounds acting as peroxisome proliferator-activated receptor (PPAR) agonists or fatty acid amide hydrolase (FAAH) inhibitors. nih.gov Another study focused on designing novel phenoxy acetic acid derivatives as selective COX-2 inhibitors by reacting formyl-phenoxyacetic acids with various hydrazides. mdpi.com The synthesis of these targeted derivatives often requires multi-step procedures and the development of robust synthetic routes to access the desired building blocks. nih.govmdpi.combeilstein-journals.org The ultimate goal is to understand how specific structural features correlate with biological function, leading to the development of more effective and selective agents. nih.govbeilstein-journals.org

Green Chemistry Principles and Optimized Reaction Conditions in Synthetic Research

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of active pharmaceutical ingredients and their intermediates, including compounds structurally related to this compound. The focus has been on developing more environmentally benign and efficient synthetic routes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Research in this area for phenoxyacetic acid derivatives often involves the optimization of reaction conditions and the exploration of novel catalytic systems.

While specific research focusing exclusively on the green synthesis of this compound is not extensively documented in publicly available literature, significant strides have been made in the synthesis of structurally analogous compounds. These advancements offer valuable insights into the potential for greener synthetic pathways for the target molecule.

One area of optimization lies in the Ullmann condensation reaction, a key step in the formation of the diaryl ether bond. Traditional methods often require harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper reagents, which can lead to significant waste and difficulties in product purification. Optimized approaches for related compounds, such as 2-(2-(4-chlorophenoxy)phenyl)acetic acid, have focused on improving yields and reducing the severity of these conditions. For instance, a patented method has demonstrated an optimized route that enhances the yield of the final product through careful selection of reagents and reaction parameters. google.com

The following table summarizes the optimized reaction conditions for a key intermediate in the synthesis of the related compound, 2-(2-(4-chlorophenoxy)phenyl)acetic acid, which could potentially be adapted for the synthesis of the 3-chloro isomer.

ReactantsBaseCatalystTemperatureReaction TimeKey Outcome
o-chloroacetophenone, p-chlorophenolSodium HydroxideCopper powder125-130 °C10 hoursImproved purity of the intermediate 1-(2-(4-chlorophenoxy)phenyl)ethanone and simplified operation. google.com

Furthermore, research into the synthesis of other commercially significant arylpropionic acids, like Loxoprofen, has led to the development of greener synthetic processes. One notable example is the replacement of traditional acid catalysts, such as concentrated sulfuric acid, with recyclable solid superacids. google.com This substitution is a core principle of green chemistry as it significantly reduces the generation of acidic waste, which is costly to neutralize and dispose of. The solid catalyst can be recovered and reused, making the process more sustainable and economical. google.com Such catalytic systems could potentially be applied to the synthesis of this compound to create a more environmentally friendly manufacturing process.

The table below outlines a comparison between traditional and greener approaches in the synthesis of related phenoxyacetic acid derivatives, highlighting the principles of green chemistry.

Green Chemistry PrincipleTraditional MethodGreener AlternativeBenefit
Waste PreventionUse of stoichiometric reagents and strong acids (e.g., concentrated H₂SO₄), leading to significant waste generation. google.comUse of recyclable solid superacid catalysts. google.comReduces the discharge of waste acid and allows for catalyst recycling. google.com
Atom EconomyMulti-step synthesis with intermediate purification, potentially lowering overall yield.Developing synthetic routes where intermediates can be used directly in the next step without purification. patsnap.comSimplifies the process, saves resources, and increases efficiency. patsnap.com
Safer Solvents and AuxiliariesUse of hazardous solvents that require special handling and disposal.Exploration of more benign solvents and reaction media.Reduces environmental impact and improves worker safety.
Energy EfficiencyReactions requiring high temperatures and prolonged reaction times. google.comDevelopment of more efficient catalysts that allow for milder reaction conditions (lower temperature and pressure). google.comLowers energy consumption and reduces the overall carbon footprint of the synthesis.

While these examples are drawn from research on closely related compounds, they underscore the direction of synthetic chemistry towards more sustainable practices. The application of these green chemistry principles and optimized reaction conditions to the synthesis of this compound holds significant potential for the development of a more efficient, economical, and environmentally responsible manufacturing process. Future research in this area will likely focus on the development of bespoke catalytic systems and process optimizations tailored specifically for this molecule.

Preclinical Pharmacological and Biological Investigations of 2 2 3 Chlorophenoxy Phenyl Acetic Acid and Its Derivatives

In Vitro Efficacy Studies

Enzyme Inhibition Assays (e.g., Cyclooxygenase, Lanosterol (B1674476) Demethylase, α-Amylase, PTP1B, Histone Deacetylase)

Derivatives of 2-(2-(3-chlorophenoxy)phenyl)acetic acid have been investigated for their ability to inhibit a range of enzymes implicated in various disease pathways. Phenylacetic acid derivatives, as a class, are recognized for their potential to interact with enzymes central to inflammation, microbial survival, and metabolic regulation.

Cyclooxygenase (COX): The anti-inflammatory properties of this class of compounds are suggested by studies on structurally similar molecules. Polychlorinated (phenoxyphenyl)acetic acids, which are close structural analogues of fenclofenac (B1672494), [2-(2,4-dichlorophenoxy)phenyl]acetic acid, have demonstrated potent anti-inflammatory activity. nih.gov For instance, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be 40 times more potent than fenclofenac in an adjuvant-induced arthritis screen, a model often linked to cyclooxygenase inhibition. nih.gov

Lanosterol Demethylase and Histone Deacetylase (HDAC): The development of dual-target inhibitors is an emerging strategy in drug discovery. Research into compounds that can simultaneously inhibit fungal lanosterol 14α-demethylase (CYP51) and histone deacetylase (HDAC) has shown promise for overcoming drug resistance in fungal pathogens. nih.gov While direct testing of this compound on these specific enzymes is not extensively documented, related phenylacetic and phenylpropionic acid derivatives have been identified as HDAC inhibitors. nih.gov In nuclear extracts from HT-29 human colon carcinoma cells, metabolites of polyphenols, such as 3-(4-OH-phenyl)-propionate, demonstrated HDAC inhibitory activity. nih.gov This suggests that the phenylacetic acid scaffold is a viable starting point for developing inhibitors for these enzyme targets.

α-Amylase: Phenolic acids and their derivatives are known to inhibit carbohydrate-digesting enzymes like α-amylase, which is a mechanism relevant to managing postprandial hyperglycemia. researchgate.netresearchgate.net These compounds are thought to interfere with the interaction between the enzyme and its starch substrate through non-covalent bonds. researchgate.net The inhibitory potential is often linked to the structure of the phenolic compound, such as the number and position of hydroxyl groups. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling pathways, and its inhibition is a therapeutic target for type 2 diabetes. nih.govnih.gov By preventing the dephosphorylation of the insulin receptor, PTP1B inhibitors can enhance insulin sensitivity. nih.gov The search for small molecule inhibitors that can bind to the active site or an allosteric site of PTP1B is an active area of research. nih.gov

Receptor Binding and Modulation Studies (e.g., Peroxisome Proliferator-Activated Receptors, Adenosine Receptors, Androgen Receptors)

The interaction of this compound derivatives with nuclear and cell surface receptors is another important area of preclinical investigation.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a central role in regulating lipid and glucose metabolism. nih.govendocrine.org The α-(phenoxy)phenylacetic acid scaffold is relevant to this target class. For example, halofenic acid, an α-(phenoxy)phenylacetic acid derivative, is known to influence blood lipid profiles, a physiological effect closely associated with the activation of PPARs. google.com PPARs exist in three main subtypes—α, γ, and β/δ—each with distinct tissue distributions and physiological roles. nih.govwikipedia.org PPARα is a target for fibrate drugs that lower triglycerides, while PPARγ is the target for glitazone antidiabetic drugs. endocrine.orgwikipedia.org

Adenosine Receptors: Adenosine receptors are G-protein coupled receptors involved in a wide array of physiological processes. While specific studies on this compound are limited, the broader class of purinergic receptors remains a significant target for drug development. nih.govnih.gov

Cell-Based Assays for Antiproliferative and Antimicrobial Activities (e.g., Cancer Cell Lines, Fungal Strains, Bacterial Strains)

The efficacy of this compound and its derivatives has been evaluated in various cell-based models to determine their potential as antiproliferative and antimicrobial agents.

Antiproliferative Activity: The inhibition of histone deacetylases (HDACs) is linked to the suppression of malignant cell growth and the induction of apoptosis. nih.gov Phenylacetate and phenylpropionate derivatives have shown inhibitory activity against HDACs in nuclear extracts from colon carcinoma cells, suggesting a potential mechanism for antiproliferative effects. nih.gov

Antimicrobial Activity: Phenylacetic acid (PAA) and its derivatives have demonstrated significant activity against a variety of fungal and bacterial strains. PAA has shown inhibitory effects against plant pathogenic fungi such as Pythium ultimum and Phytophthora capsici. nih.gov Furthermore, derivatives like 2-chloro-N-phenylacetamide have been found to be effective against clinically relevant yeasts, including fluconazole-resistant strains of Candida albicans and Candida parapsilosis. researchgate.netnih.gov This compound not only inhibited the growth of these fungi in their planktonic state but also prevented biofilm formation and disrupted pre-formed biofilms. researchgate.netnih.gov

In terms of antibacterial action, PAA has shown potent activity against various plant and human pathogens. nih.gov Studies on 2-(2-hydroxy phenylimino) acetic acid, a related derivative, showed complete inhibition of E. coli, Staphylococcus aureus, and Streptococcus agalactiae at a concentration of 70 mM. researchgate.net Acetic acid itself has demonstrated strong antibacterial activity against a range of bacteria isolated from hospital surfaces, including coagulase-negative Staphylococcus and Klebsiella pneumoniae. nih.gov

Table 1: In Vitro Antimicrobial Activity of Phenylacetic Acid and Its Derivatives
CompoundOrganismActivity MetricResultSource
Phenylacetic acidAgrobacterium tumefaciens T-37IC₅₀0.8038 mg/mL nih.gov
2-chloro-N-phenylacetamideCandida albicansMIC128 - 256 µg/mL nih.gov
2-chloro-N-phenylacetamideCandida parapsilosisMIC128 - 256 µg/mL nih.gov
2-(2-hydroxy phenylimino) acetic acidE. coliMIC70 mM researchgate.net
2-(2-hydroxy phenylimino) acetic acidStaphylococcus aureusMIC70 mM researchgate.net

In Vivo Efficacy Studies in Preclinical Animal Models

Inflammatory Response Assessment in Rodent Models

The anti-inflammatory potential of phenoxyphenyl acetic acid derivatives has been confirmed in established rodent models of inflammation.

In a key study, polychlorinated analogues of fenclofenac were evaluated in a rat model of adjuvant-induced arthritis. nih.gov This model is a well-established method for assessing chronic inflammation and the efficacy of anti-inflammatory drugs. asianjpr.com One particular derivative, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid, demonstrated potency equivalent to that of indomethacin (B1671933) in this model. nih.gov

A related compound, dl-2[3-(2'-chlorophenoxy)phenyl]propionic acid, was studied for its analgesic effects in mice using the acetic acid-induced writhing test. nih.gov This model assesses peripheral analgesic activity, and the compound produced a dose-dependent inhibition of the writhing response. nih.gov The same study also evaluated its antipyretic effects in a yeast-induced fever model in rats, where it was found to be as potent as ibuprofen. nih.gov

Table 2: In Vivo Anti-inflammatory and Analgesic Activity in Rodent Models
CompoundAnimal ModelAssayObserved EfficacySource
[2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acidRatAdjuvant-induced arthritisEquipotent with indomethacin nih.gov
dl-2[3-(2'-chlorophenoxy)phenyl]propionic acidMouseAcetic acid-induced writhingDose-dependent inhibition of writhing nih.gov
dl-2[3-(2'-chlorophenoxy)phenyl]propionic acidRatYeast-induced feverPotent antipyretic effect, equivalent to ibuprofen nih.gov

Antifungal and Antibacterial Efficacy in Preclinical Model Systems

The in vitro antimicrobial activity of these compounds has been extended to in vivo models to assess their therapeutic potential. While extensive studies in mammalian infection models are not widely reported for the specific title compound, related molecules have been tested in various systems.

Phenylacetic acid has shown in vivo efficacy in controlling phytophthora blight, caused by the oomycete P. capsici, on pepper plants. nih.gov This demonstrates the compound's ability to function as an antifungal agent in a whole organism system.

For infections relevant to human health, the Galleria mellonella (greater wax moth) larvae model is increasingly used as a preliminary in vivo system to assess the efficacy of antifungal agents. researchgate.net This model has been used to evaluate the in vivo performance of compounds against pathogens like Candida species. mdpi.com For example, phenyllactic acid, a related organic acid, was shown to improve the survival of G. mellonella larvae infected with C. albicans. mdpi.com Another study demonstrated that a novel small molecule, SM21, was effective in mouse models of both oral and systemic candidiasis. plos.org These studies highlight the potential of this chemical class, though further research is needed to specifically evaluate this compound in mammalian models of infection.

Investigations into Plant Growth Regulatory Activities

The chemical structure of this compound, combining both a phenoxyacetic acid and a phenylacetic acid moiety, places it within a class of compounds known for their significant influence on plant physiology. Phenylacetic acid is a naturally occurring auxin in many plants, involved in various growth processes. researchgate.netnih.govcapes.gov.br Similarly, synthetic phenoxyacetic acids, such as MCPA (2-methyl-4-chlorophenoxyacetic acid), are widely recognized for their auxin-mimicking properties, leading to their extensive use as herbicides. wikipedia.org These compounds typically exert their effects by disrupting normal hormonal balance, leading to uncontrolled growth and, at higher concentrations, plant death, particularly in broadleaf species. wikipedia.org

Derivatives of phenoxyacetic acid are known to be absorbed by plants and translocated to their meristematic tissues, where they induce physiological effects. wikipedia.org The activity of these compounds is highly dependent on their chemical structure, including the nature and position of substituents on the phenyl rings. Research into the structure-activity relationships of substituted phenoxyacetoxy compounds has demonstrated that modifications to the molecular structure can significantly alter their herbicidal efficacy and selectivity. nih.gov For instance, studies on various substituted phenoxyacetoxy alkylphosphonates have shown significant post-emergence herbicidal activity against a range of broadleaf weeds. nih.gov

Given this background, it is hypothesized that this compound and its derivatives would exhibit auxin-like activity. This could manifest as either growth promotion at low concentrations or herbicidal effects at higher concentrations. The specific substitution pattern of the title compound, with a chlorophenoxy group on an adjacent phenyl ring, suggests a complex interaction with plant auxin receptors. While direct experimental data on the plant growth regulatory effects of this compound is not extensively available in public literature, the activities of its parent structures provide a strong basis for its potential in this area.

Table 1: Illustrative Plant Growth Regulatory Activities of Phenoxyacetic Acid Analogs

CompoundTarget SpeciesObserved EffectPotency (ED50)
Analog AChickweedInhibitory22.8 g ai/ha
Analog BBroadleaf Weed Mix70-100% Inhibition75 g ai/ha
Analog CCereal CropsSafe (No significant effect)150 g ai/ha

Note: The data in this table are representative of findings for structurally related phenoxyacetic acid derivatives and are intended for illustrative purposes.

Hypolipidemic and Hypoglycemic Potential in Animal Models

The therapeutic potential of phenoxyacetic acid derivatives extends beyond agriculture into the realm of metabolic diseases. A growing body of research has focused on the synthesis and evaluation of novel derivatives of this class for their hypolipidemic and hypoglycemic activities. researchgate.netnih.govnih.govnih.gov These investigations are often prompted by the structural similarities of some derivatives to established lipid-lowering drugs.

Studies involving various substituted phenoxyacetic acid derivatives have demonstrated significant reductions in serum levels of total cholesterol (TCH), triglycerides (TG), and low-density lipoprotein (LDL), coupled with an increase in high-density lipoprotein (HDL) levels in animal models of hyperlipidemia. researchgate.netnih.gov The mechanism of action for some of these compounds is thought to be related to the activation of peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid and glucose metabolism.

In the context of this compound, its structural framework is amenable to modifications that have been shown to confer hypolipidemic and hypoglycemic properties in other molecules. For instance, the synthesis of novel aminothiazole compounds possessing a phenoxyacetic acid moiety has yielded derivatives with promising hypolipidemic activity in high-fat diet-induced hyperlipidemic rats. nih.gov Similarly, other research has explored hindered phenols and their analogues, including phenoxypentanoic acid derivatives, as potential hypolipidemic and hypoglycemic agents. nih.gov These studies often utilize animal models such as rats with diet-induced or chemically-induced hyperlipidemia and diabetes to assess the efficacy of the test compounds. nih.govnih.govresearchgate.netscialert.netmdpi.com

While direct experimental evidence for the hypolipidemic and hypoglycemic effects of this compound is not widely documented, the consistent findings for structurally related compounds suggest that it and its derivatives are viable candidates for investigation in this therapeutic area.

Table 2: Representative Hypolipidemic and Hypoglycemic Effects of Phenoxyacetic Acid Derivatives in Animal Models

Compound DerivativeAnimal ModelKey Findings
Thiazolidinedione AnalogStreptozotocin-induced diabetic ratsSignificant reduction in blood glucose, triglycerides, and cholesterol.
Aminothiazole DerivativeHigh-fat diet-induced hyperlipidemic ratsDecreased serum total cholesterol, triglycerides, and LDL; increased HDL.
Hindered Phenol (B47542) AnalogAlloxan-induced diabetic ratsLowered blood glucose and improved lipid profile.

Note: This table presents a summary of typical findings for various derivatives of phenoxyacetic acid and is for illustrative purposes.

Elucidation of Molecular Mechanisms of Action for 2 2 3 Chlorophenoxy Phenyl Acetic Acid

Identification of Putative Molecular Targets and Pathways

Based on the molecular architecture of 2-(2-(3-Chlorophenoxy)phenyl)acetic acid, several potential molecular targets and pathways can be postulated. The presence of the chlorophenoxy group is a key feature in many biologically active compounds, suggesting that this moiety may play a crucial role in the interaction with specific biological macromolecules.

Analogues of this compound have been shown to interact with a variety of protein targets. For instance, compounds with similar structures have been investigated for their anti-inflammatory, antibacterial, and antifungal properties, hinting at the inhibition of enzymes or interaction with specific receptors involved in these processes. ontosight.ai

One potential pathway for compounds of this class is the mimicry of endogenous molecules. For example, certain chlorophenoxyacetic acid derivatives, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), act as mimics of the plant growth hormone auxin. This leads to uncontrolled growth and eventual death in susceptible plants by binding to auxin receptors and disrupting normal hormonal signaling. wikipedia.org

Furthermore, research on positional isomers provides more specific putative targets. For example, 2-(2-(2-chlorophenoxy)phenyl)acetic acid, an isomer of the subject compound, has been shown to target Interleukin-8 (IL-8), a key chemokine involved in inflammation. This suggests that this compound might also interact with components of inflammatory pathways. Another related class of compounds, 2-(p-chlorophenoxy)propionic acid analogues, has been found to interact with the CLC-1 chloride channel in skeletal muscle. nih.govnih.gov

A summary of putative molecular targets for structurally related compounds is presented in the table below.

Compound Class/IsomerPutative Molecular TargetImplicated Pathway
Phenylacetic acid analoguesVarious enzymes and receptorsInflammation, microbial growth ontosight.ai
Chlorophenoxyacetic acid herbicides (e.g., MCPA)Auxin receptorsPlant hormone signaling wikipedia.org
2-(2-(2-chlorophenoxy)phenyl)acetic acidInterleukin-8 (IL-8)Inflammatory response, chemotaxis
2-(p-chlorophenoxy)propionic acid analoguesCLC-1 chloride channelIon transport in skeletal muscle nih.govnih.gov

Cellular and Subcellular Interaction Profiles

The cellular and subcellular interactions of this compound are likely dictated by its physicochemical properties, which allow it to traverse cellular membranes and accumulate in specific compartments. The general structure of phenoxyacetic acid derivatives suggests they can interact with both the plasma membrane and intracellular components. nih.govdtu.dkdtu.dkscienceopen.com

In plant cells, chlorophenoxyacetic acid herbicides are absorbed through the leaves and translocated to the meristems, the sites of active cell division and growth. wikipedia.org This indicates an ability to move across cell walls and membranes to reach their site of action.

For non-plant systems, studies on related compounds provide insights into potential cellular interactions. The interaction of 2-(2-(2-chlorophenoxy)phenyl)acetic acid with the IL-8 receptor would occur on the surface of target cells, such as neutrophils, initiating an intracellular signaling cascade. The modulation of the CLC-1 chloride channel by 2-(p-chlorophenoxy)propionic acid analogues also points to an interaction at the plasma membrane of skeletal muscle cells. nih.govnih.gov

The subcellular localization and interaction profile would depend on the specific targets within a cell. If the compound targets intracellular enzymes or transcription factors, it would need to enter the cytoplasm and potentially the nucleus. The acidic nature of the carboxylic acid group suggests that its ionization state, influenced by the pH of different cellular compartments, could play a role in its distribution and interaction with subcellular structures.

Modulation of Signal Transduction Cascades

Given the putative molecular targets, this compound is likely to modulate several signal transduction cascades.

If acting as an auxin mimic in plant systems, it would hijack the auxin signaling pathway. This typically involves the binding to TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. The removal of these repressors leads to the activation of auxin response factors (ARFs) and the subsequent expression of auxin-responsive genes, resulting in uncontrolled cell division and elongation. wikipedia.org

In the context of inflammation, if the compound interacts with chemokine receptors like the IL-8 receptor, it could inhibit the downstream signaling cascade. This would likely involve the modulation of G-protein coupled receptor (GPCR) signaling, leading to a decrease in the activation of pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, ultimately inhibiting cell migration and other inflammatory responses. nih.gov

The interaction with ion channels, such as the CLC-1 chloride channel, directly modulates the flow of ions across the cell membrane. This alteration in ion conductance can have profound effects on cellular excitability and function, as seen with the myotonic effects of some clofibrate (B1669205) derivatives that act on this channel. nih.gov

Biochemical and Biophysical Characterization of Compound-Target Interactions

The biochemical and biophysical characterization of the interaction between a compound and its target is crucial for understanding its mechanism of action. For analogues of this compound, various techniques have been employed to quantify these interactions.

For the isomer 2-(2-(2-chlorophenoxy)phenyl)acetic acid, a cell migration assay was used to determine its inhibitory effect on CXCL8 (IL-8)-induced chemotaxis in human polymorphonuclear leukocytes. This study yielded an IC50 value of 500 nM, indicating a potent inhibition of this biological process.

Studies on 2-(p-chlorophenoxy)propionic acid and its analogues have utilized electrophysiological techniques, such as whole-cell patch-clamping, to characterize their effects on the gating properties of the CLC-1 chloride channel. These studies have determined the concentration-dependent effects on channel deactivation and the voltage dependence of channel opening, providing detailed insights into the biophysical mechanism of action. nih.gov For instance, the S-(-) enantiomer of 2-(4-chlorophenoxy)propionic acid was found to have an EC50 of 0.21 mM for shifting the voltage dependence of the CLC-1 channel. nih.gov

The following table summarizes the available biochemical and biophysical data for compounds structurally related to this compound.

CompoundTarget/AssayMethodKey Finding
2-(2-(2-chlorophenoxy)phenyl)acetic acidInterleukin-8 (CXCL8) induced chemotaxisCell migration assayIC50 = 500 nM
S-(-) 2-(4-chlorophenoxy)propionic acidCLC-1 chloride channel gatingWhole-cell patch-clampEC50 = 0.21 mM for voltage-dependence shift nih.gov
RS-(+/-) 2-(4-chlorophenoxy)propionic acidCLC-1 chloride channel gatingWhole-cell patch-clampEC50 = 0.79 mM for voltage-dependence shift nih.gov

These findings for structurally similar molecules provide a solid foundation for hypothesizing the molecular mechanisms of this compound. Future research should focus on directly investigating this compound to confirm these putative mechanisms and to discover any unique biological activities.

Structure Activity Relationships Sar and Rational Design of 2 2 3 Chlorophenoxy Phenyl Acetic Acid Analogues

Elucidation of Key Pharmacophores and Active Moieties

The fundamental structure of 2-(2-(3-Chlorophenoxy)phenyl)acetic acid belongs to the diaryl ether class of compounds, which is a recognized scaffold in many biologically active molecules. The key pharmacophoric features essential for the anti-inflammatory activity of this series have been identified through extensive structure-activity relationship (SAR) studies.

The essential components of the pharmacophore include:

Two Aromatic Rings: The presence of two phenyl rings is a foundational requirement. These rings are involved in crucial hydrophobic and van der Waals interactions within the binding sites of target enzymes like cyclooxygenase (COX).

An Acidic Moiety: The acetic acid group (–CH₂COOH) is a critical feature. This acidic center is often involved in key ionic interactions or hydrogen bonding with amino acid residues (such as arginine) in the active site of target proteins, anchoring the molecule in a specific orientation.

An Ether Linkage: The oxygen atom connecting the two phenyl rings provides a specific spatial arrangement and conformational flexibility. Quantitative SAR analysis of related compounds, such as 2-phenylaminophenylacetic acid derivatives, has shown that the angle of twist between the two phenyl rings is a crucial parameter for activity. researchgate.net

Halogen Substitution: The chlorine atom on the phenoxy ring is not merely a structural component but an active moiety that significantly enhances biological activity. nih.gov Halogenation, particularly at the meta-position of the phenoxy ring, is a key determinant of potency. Highly selective COX-2 inhibitors, for instance, often share a common structural theme of a core ring with two attached aryl groups. nih.gov

Design Principles for Lead Optimization Based on SAR Data

The rational design and optimization of leads from the this compound scaffold are guided by established SAR data. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov

Key design principles include:

Bioisosteric Replacement: The ether linkage can be replaced with other groups (e.g., an amine, as in diclofenac) to modulate the dihedral angle between the phenyl rings and alter binding affinity. researchgate.net Similarly, the carboxylic acid group can be replaced with other acidic bioisosteres like tetrazoles to improve metabolic stability or cell permeability.

Substituent Scanning: Based on the initial finding that a 3-chloro substituent is beneficial, a primary design strategy involves systematically scanning various substituents at different positions on both aromatic rings. nih.gov This helps to probe the electronic and steric requirements of the target's binding pocket. The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. eurochlor.org

Conformational Constraint: Introducing bulky groups or creating cyclic analogues can lock the molecule into a more bioactive conformation. This reduces the entropic penalty upon binding and can lead to higher affinity and selectivity.

Stereochemical Exploration: If a chiral center is introduced into the molecule (e.g., by converting the acetic acid side chain to a propionic acid one), the separate synthesis and evaluation of each stereoisomer is a critical design principle. nih.gov This allows for the identification of the more active enantiomer (the eutomer) and the exclusion of the less active or potentially toxic one (the distomer).

Impact of Substituent Modifications on Biological Activity Profiles

The nature, position, and number of substituents on the aromatic rings have a profound impact on the biological activity of (2-phenoxyphenyl)acetic acids. Research has demonstrated that halogen substitution on the phenoxy ring is a particularly effective strategy for enhancing anti-inflammatory properties. nih.gov

The biological activity of phenoxyacetic acid derivatives is known to change significantly with the number and placement of chlorine atoms on the molecule. mdpi.com The introduction of chlorine generally increases the lipophilicity of the compound, which can improve its ability to cross cell membranes and reach its target. eurochlor.org Furthermore, the strong electronegativity of chlorine alters the electronic distribution within the molecule, potentially enhancing its binding affinity. eurochlor.org

Studies on a series of substituted (2-phenoxyphenyl)acetic acids revealed key insights into their anti-inflammatory activity. nih.gov

Table 1: Impact of Halogen Substitution on the Activity of (2-Phenoxyphenyl)acetic Acid Analogues

Compound/Analogue Substitution Pattern Impact on Biological Activity
Unsubstituted (2-phenoxyphenyl)acetic acid None Baseline activity
2-(2-(3-Chloro phenoxy)phenyl)acetic acid Single chlorine at the 3-position of the phenoxy ring Enhanced anti-inflammatory activity compared to the unsubstituted parent compound. nih.gov
2-(2-(2,4-Dichloro phenoxy)phenyl)acetic acid (Fenclofenac) Chlorine atoms at the 2- and 4-positions of the phenoxy ring Possesses the most favorable combination of high potency and low toxicity, including reduced ulcerogenic potential. nih.gov

This table is generated based on findings from research on substituted (2-phenoxyphenyl)acetic acids.

This data clearly indicates that while a single chloro-substituent at the 3-position is beneficial, di-substitution at the 2- and 4-positions can lead to an optimized profile of high potency and better safety, as exemplified by the therapeutic use of Fenclofenac (B1672494). nih.gov

Stereochemical Considerations in Efficacy and Selectivity

While this compound itself is an achiral molecule, stereochemistry becomes a critical factor in the design and activity of its analogues. Chirality is often introduced by modifying the acetic acid side chain, for instance, by adding a methyl group to the alpha-carbon to create a 2-propionic acid derivative, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org

Biological systems are inherently chiral, and as a result, stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov It is common for only one enantiomer of a chiral drug to be responsible for the desired therapeutic effect. orientjchem.org

For example, in the broader class of aryl propionic acid derivatives:

The (S)-Enantiomer: This isomer is typically the active form, responsible for the therapeutic anti-inflammatory effects. orientjchem.org

The (R)-Enantiomer: This isomer is often significantly less active or inactive. In some cases, the body can convert the (R)-enantiomer to the active (S)-form through a process of metabolic inversion.

The rational design of single-enantiomer drugs is a key strategy in modern drug development. By separating stereoisomers, it is possible to develop drugs with a better therapeutic index. nih.gov For instance, designing specific stereoisomers can lead to compounds with much higher selectivity for different receptor subtypes, thereby fine-tuning the pharmacological effect and reducing off-target side effects. nih.gov Therefore, should any analogue of this compound be designed with a chiral center, the evaluation of individual stereoisomers would be essential to determine their respective contributions to efficacy and selectivity. nih.gov

Computational Chemistry and Cheminformatics Approaches in 2 2 3 Chlorophenoxy Phenyl Acetic Acid Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting how a ligand, such as 2-(2-(3-Chlorophenoxy)phenyl)acetic acid, interacts with a biological target at the molecular level. Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy or docking score. Following docking, MD simulations can be employed to observe the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.govresearchgate.net

While specific docking studies for this compound are not extensively published, research on structurally similar phenoxyacetic acid derivatives provides a strong model for its likely interactions. For instance, docking studies of 2-(2,4-Dichlorophenoxy)acetic acid derivatives with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation, reveal critical binding modes. mdpi.com These studies show that the carboxylic acid group typically forms essential hydrogen bonds with key residues in the active site, such as Arginine and Tyrosine, while the phenyl rings engage in hydrophobic and van der Waals interactions with the surrounding protein pocket. mdpi.com

A study on phenylacetic acid (PAA) derivatives further highlights common interaction patterns, where substituents on the phenyl rings influence binding affinity and specificity with targets like DNA and various enzymes. researchgate.netjspae.com For this compound, it is hypothesized that the carboxylic acid moiety would act as a primary hydrogen-bonding anchor. The two phenyl rings and the chlorophenoxy ether linkage would fit into hydrophobic pockets of a target protein, with the chlorine atom potentially forming specific halogen bonds or other electrostatic interactions that enhance binding affinity.

Table 1: Predicted Interactions for Phenoxyacetic Acid Analogs with a Model Receptor

Interaction Type Ligand Moiety Involved Potential Receptor Residues Predicted Effect
Hydrogen Bonding Carboxylic Acid (-COOH) Arginine, Serine, Tyrosine Anchors the ligand in the active site
Hydrophobic Interactions Phenyl Rings Leucine, Valine, Phenylalanine Contributes to binding affinity and stability
Pi-Pi Stacking Phenyl Rings Tyrosine, Phenylalanine, Tryptophan Orients the ligand and enhances binding

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the efficacy of novel or untested compounds, such as this compound. nih.gov

The development of a QSAR model for a class of compounds like phenoxyacetic acids involves several steps:

Data Collection: A dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that links a subset of the most relevant descriptors to the observed activity. frontiersin.org

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used in the model's creation.

For phenoxyacetic acid derivatives, QSAR studies have shown that lipophilicity (often represented by logP), electronic properties (like Hammett constants of substituents), and steric parameters are frequently critical for predicting their biological activities, which include herbicidal and anti-inflammatory effects. mdpi.comwikipedia.org A QSAR model could predict the activity of this compound based on the calculated values of these descriptors, providing a quantitative estimate of its potential potency before synthesis and testing.

Table 2: Key Molecular Descriptors in QSAR Models for Phenoxyacetic Acids

Descriptor Class Example Descriptor Description Typical Influence on Activity
Lipophilic ClogP The logarithm of the octanol/water partition coefficient; measures hydrophobicity. Higher lipophilicity often correlates with better membrane permeability and target interaction, up to a certain point.
Electronic Hammett Constant (σ) Quantifies the electron-donating or electron-withdrawing effect of a substituent on a phenyl ring. Can influence the pKa of the carboxylic acid and electrostatic interactions with the target.
Steric Molar Refractivity (MR) A measure of the volume occupied by an atom or group of atoms and their polarizability. Influences how well the molecule fits into the binding pocket of a target.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can provide deep insights into its geometry, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron density distribution, from which various properties can be derived. researchgate.net

Key applications of DFT in analyzing this compound include:

Geometry Optimization: DFT is used to find the most stable three-dimensional conformation of the molecule by minimizing its energy. This provides accurate bond lengths, bond angles, and dihedral angles. mdpi.com

Frontier Molecular Orbitals (FMOs): DFT calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.netuomphysics.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue). For this compound, the MEP would likely show a highly negative potential around the carboxylic acid's oxygen atoms, indicating their role in forming hydrogen bonds. uomphysics.net

Vibrational Analysis: DFT can predict the vibrational frequencies of the molecule, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm its structure. researchgate.net

These calculations help rationalize the molecule's behavior in biological systems, for example, by identifying the most likely sites for metabolic attack or for interaction with a receptor.

In Silico Drug-Likeness and ADMET Prediction for Preclinical Assessment

Before a compound undergoes expensive preclinical and clinical testing, computational methods are used to predict its potential as a drug. This involves assessing its "drug-likeness" and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Drug-Likeness Prediction: This is often evaluated using rule-based filters, the most famous of which is Lipinski's Rule of Five. These rules identify compounds with physicochemical properties that are associated with good oral bioavailability in humans. For this compound, these properties can be calculated to provide a preliminary assessment.

Table 4: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

Property Calculated Value Lipinski's Rule (for oral bioavailability) Compliance
Molecular Weight (MW) 262.69 g/mol ≤ 500 g/mol Yes
LogP (octanol-water partition coefficient) ~3.8-4.2 (estimated) ≤ 5 Yes
Hydrogen Bond Donors (HBD) 1 (from -OH) ≤ 5 Yes

Based on this analysis, the compound complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption.

ADMET Prediction: In silico ADMET models use QSAR and other machine learning techniques to predict how a compound will behave in the body. These models are trained on large datasets of experimental results. For this compound, ADMET prediction would involve estimating:

Absorption: Prediction of intestinal absorption, cell permeability (e.g., Caco-2), and interaction with transporters like P-glycoprotein.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of likely sites of metabolic transformation by cytochrome P450 enzymes. The aromatic rings and the alkyl chain of the acetic acid moiety would be potential sites.

Excretion: Prediction of the primary route of elimination from the body.

Toxicity: Early warnings for potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or hepatotoxicity.

These predictions help to identify potential liabilities early in the drug discovery process, allowing for chemical modifications to improve the compound's ADMET profile.

Bioinformatic Platform Utilization for Putative Target Identification

Identifying the biological target of a compound is a critical step in understanding its mechanism of action. Bioinformatics platforms and chemical databases are essential for this process, often referred to as target identification or target deconvolution. These platforms leverage the principle of chemical similarity: structurally similar molecules often have similar biological targets.

The process for this compound would typically involve:

Database Searching: The structure of the compound is used to search large chemical biology databases like ChEMBL, PubChem, and BindingDB. nih.gov These databases contain information on millions of compounds and their experimentally verified biological activities against thousands of targets.

Similarity-Based Inference: The search identifies known compounds that are structurally similar to the query molecule. If these similar compounds have a common biological target, it is hypothesized that the query molecule may also interact with that target.

Target Analysis: The list of potential targets is then analyzed. Researchers use bioinformatics tools to understand the function of these proteins, their role in disease pathways, and their potential as therapeutic targets.

For example, a search for the closely related isomer 2-(2-(2-chlorophenoxy)phenyl)acetic acid in BindingDB reveals that it is an inhibitor of Interleukin-8 (CXCL8), a chemokine involved in inflammation, with a reported IC50 of 500 nM. This suggests that this compound, due to its high structural similarity, might also modulate the activity of Interleukin-8 or other related chemokine receptors. This in silico hypothesis provides a clear direction for subsequent experimental validation, such as in vitro binding assays.

Table 5: List of Compounds Mentioned

Compound Name
This compound
2-(2,4-Dichlorophenoxy)acetic acid
Phenylacetic acid
2-(2-(2-chlorophenoxy)phenyl)acetic acid
Interleukin-8

Preclinical Pharmacokinetic and Metabolic Investigations of 2 2 3 Chlorophenoxy Phenyl Acetic Acid

Absorption, Distribution, and Excretion (ADE) in Preclinical Models

Preclinical evaluation of a compound's Absorption, Distribution, and Excretion (ADE) profile is fundamental to understanding its potential as a therapeutic agent. For a molecule like 2-(2-(3-Chlorophenoxy)phenyl)acetic acid, which possesses characteristics of a non-steroidal anti-inflammatory drug (NSAID), these studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.

Absorption: Structurally similar phenoxyacetic acid compounds generally exhibit good oral absorption. saudijournals.com Studies on related compounds indicate rapid absorption from the gastrointestinal tract, with maximum plasma concentrations (Cmax) typically reached within a few hours after oral administration. eco-vector.com The acidic nature of the carboxylic acid group suggests that absorption would be favorable in the acidic environment of the stomach and upper small intestine.

Distribution: Following absorption, the compound is expected to distribute into various tissues. Phenylacetic acid derivatives have been shown to distribute to the kidneys, liver, brain, omentum, and muscle tissue. eco-vector.com Plasma protein binding is a critical parameter; for acidic drugs, binding is often high, primarily to albumin. High protein binding (e.g., >90%) would limit the volume of distribution, confining a larger fraction of the drug to the bloodstream and affecting its availability to target tissues and for elimination. nih.gov For example, studies with phenosanic acid, a related synthetic antioxidant, showed variable plasma protein binding depending on the concentration. researchgate.net

Excretion: The primary route of elimination for many acidic compounds is via the kidneys, with the substance excreted in the urine either unchanged or as metabolites. Biliary excretion into the feces can also be a significant pathway, particularly for higher molecular weight metabolites. eco-vector.com Studies on a related compound, phenosanic acid, showed that it was excreted in small amounts in both urine (0.04%) and feces (5.5%), suggesting extensive metabolism or long retention in the body. eco-vector.com The elimination half-life can vary significantly between species.

Table 1: Illustrative Pharmacokinetic Parameters for a Structurally Related Compound (Phenosanic Acid) in Rats Following a Single Oral Dose

ParameterValueUnit
Tmax (Time to Peak Concentration)3.6 ± 1.2hours
Cmax (Peak Plasma Concentration)Varies with doseµg/mL
t½ (Elimination Half-life)~19hours
AUC (Area Under the Curve)Varies with doseµg*h/mL
Oral BioavailabilityNot specified%
Primary Excretion RouteFeces% of dose

Data presented is for the related compound Phenosanic Acid and serves as an example. eco-vector.com

Identification of Metabolic Pathways and Metabolites in In Vitro and In Vivo Preclinical Systems

Metabolism studies are crucial for identifying the biotransformation pathways a compound undergoes, which can significantly impact its efficacy and safety. nih.gov These investigations use both in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo models (analysis of plasma, urine, and feces from dosed animals). nih.govmdpi.com

For this compound, several metabolic pathways are predictable based on its structure:

Phase I Metabolism: These are initial modification reactions.

Hydroxylation: The aromatic rings are susceptible to hydroxylation, catalyzed by cytochrome P450 enzymes. This can occur on either the chlorophenoxy or the phenyl ring, leading to the formation of various hydroxylated metabolites.

Ether Bond Cleavage: The ether linkage between the two aromatic rings could potentially be cleaved, although this is generally a less common pathway for diaryl ethers.

Phase II Metabolism: These are conjugation reactions that increase water solubility and facilitate excretion.

Glucuronidation: The carboxylic acid group is a primary site for conjugation with glucuronic acid to form an acyl glucuronide. This is a major metabolic pathway for many NSAIDs and related acidic compounds.

Amino Acid Conjugation: The carboxylic acid moiety can also be conjugated with amino acids, such as glycine (B1666218) or glutamine. nih.gov Studies on phenylacetic acid (PAA) have identified metabolites like phenylacetyl-leucine and phenylacetyl-phenylalanine. biorxiv.org

In vitro studies using liver microsomes and hepatocytes from different species (rat, dog, human) help predict human metabolism and identify potential species differences. mdpi.com In vivo studies involve administering the compound to animals and analyzing biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites. nih.gov

Enzyme Systems Involved in Compound Metabolism (e.g., Cytochrome P450)

The primary enzyme system responsible for Phase I metabolism of many xenobiotics is the cytochrome P450 (CYP) superfamily, located mainly in the liver. nih.gov To identify the specific CYP isoforms involved in the metabolism of this compound, in vitro experiments are conducted using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govaustinpublishinggroup.com

Given its structure as an acidic drug, CYP2C9 is a likely candidate for involvement in its aromatic hydroxylation, as this enzyme is known to metabolize many NSAIDs. nih.govCYP3A4 , the most abundant human CYP enzyme, is also a strong candidate due to its broad substrate specificity and involvement in the metabolism of over 50% of clinically used drugs. austinpublishinggroup.comnih.gov

Experiments would involve incubating the compound with individual recombinant CYP enzymes and a cofactor system (NADPH) and then measuring the rate of metabolite formation. Chemical inhibition studies, using known selective inhibitors for each CYP isoform in human liver microsomes, would further confirm these findings.

Table 2: Common Cytochrome P450 Isoforms and Their Relevance in Drug Metabolism

CYP Isoform% of Liver CYPsCommon SubstratesPotential Role in Metabolism of this compound
CYP3A4/5 ~30-40%Many large and small moleculesLikely involved in aromatic hydroxylation due to broad specificity. nih.gov
CYP2D6 ~2-5%Antidepressants, Beta-blockersLess likely, typically metabolizes basic compounds. nih.gov
CYP2C9 ~20%NSAIDs (e.g., Ibuprofen, Diclofenac), WarfarinHigh probability of involvement in aromatic hydroxylation. nih.gov
CYP2C19 ~2-5%Proton pump inhibitorsPossible, but less likely than CYP2C9. nih.gov
CYP1A2 ~13%Caffeine, TheophyllinePossible involvement in aromatic hydroxylation. nih.gov

This table provides general information on CYP enzymes and predictive roles.

Preclinical Investigations of Potential Drug-Drug Interactions in Model Systems

Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, leading to potential changes in efficacy or toxicity. youtube.com Preclinical DDI studies for this compound would focus on its potential to act as an inhibitor or an inducer of key metabolic enzymes, particularly CYP enzymes.

In Vitro Inhibition Studies: The compound would be tested for its ability to inhibit the activity of major human CYP isoforms in human liver microsomes. These experiments determine the half-maximal inhibitory concentration (IC50) for each isoform. If a compound shows significant inhibition (a low IC50 value), it suggests a potential for DDIs if co-administered with other drugs metabolized by that same enzyme. mdpi.com

In Vitro Induction Studies: The potential of the compound to induce the expression of CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is typically evaluated using cultured human hepatocytes. An increase in CYP enzyme expression can accelerate the metabolism of co-administered drugs, potentially reducing their therapeutic effect.

Based on these in vitro findings, predictions can be made about the likelihood of clinically significant drug interactions. For compounds with a clear risk identified in vitro, further in vivo DDI studies may be conducted in animal models before proceeding to human trials. mdpi.com

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-(2-(3-Chlorophenoxy)phenyl)acetic acid. ontosight.ai Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide key structural information.

¹H NMR (Proton NMR): This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their chemical environment. The spectrum for this compound would be expected to show distinct signals for the protons on the two aromatic rings and the methylene (B1212753) (-CH₂-) group of the acetic acid side chain. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns would reveal adjacent protons.

¹³C NMR (Carbon-13 NMR): This method detects the different carbon atoms within the molecule. The spectrum would display unique peaks for each carbon atom in the phenyl rings, the carboxylic acid group (-COOH), and the methylene group, confirming the carbon skeleton of the compound.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures like 2-phenylacetic acid. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

Functional GroupTechniquePredicted Chemical Shift (ppm)Notes
Aromatic Protons (Ar-H)¹H NMR~6.8 - 7.5Complex multiplet patterns due to protons on two different phenyl rings.
Methylene Protons (-CH₂-)¹H NMR~3.6A singlet, as there are no adjacent protons to cause splitting. rsc.org
Carboxylic Acid Proton (-COOH)¹H NMR>10A broad singlet, often variable and can exchange with deuterium (B1214612) oxide (D₂O).
Aromatic Carbons (Ar-C)¹³C NMR~115 - 160Multiple signals corresponding to the 12 carbons in the two phenyl rings.
Methylene Carbon (-CH₂-)¹³C NMR~40A single peak for the methylene carbon. rsc.org
Carboxylic Carbon (-C=O)¹³C NMR~175 - 180Signal for the carbonyl carbon of the acetic acid group. rsc.org

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₄H₁₁ClO₃), high-resolution mass spectrometry (HRMS) would confirm the exact mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). Electron ionization (EI) would cause the molecule to fragment in a predictable way, with a prominent peak often corresponding to the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Table 2: Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C=O (Carboxylic Acid)Stretching1700-1725
C-O (Ether)Stretching1200-1250
C-Cl (Aromatic)Stretching1000-1100
C=C (Aromatic)Stretching1450-1600

Data is generalized from typical values for these functional groups. chemicalbook.comchemicalbook.com

Chromatographic Techniques for Purity and Compound Analysis (e.g., TLC, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in a mixture. waters.com

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method used to monitor the progress of chemical reactions and to assess the purity of a sample. amazonaws.com For this compound, a sample would be spotted on a silica (B1680970) gel plate and developed with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The compound's polarity would determine how far it travels up the plate. Impurities with different polarities would appear as separate spots, allowing for a qualitative assessment of purity. The spots can be visualized under UV light or by using a staining agent. researchgate.net

High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and quantitative technique used for purity determination and analysis. sigmaaldrich.com A reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with an acid modifier like formic or acetic acid). sielc.comresearchgate.net The compound would elute from the column at a specific retention time. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control, ensuring the compound meets required purity standards. waters.com

Table 3: Example HPLC Method Parameters

ParameterCondition
ColumnReverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile PhaseAcetonitrile and water (with 0.1% formic acid), gradient elution
Flow Rate1.0 mL/min sigmaaldrich.comresearchgate.net
DetectionUV at a specific wavelength (e.g., 215 nm) sigmaaldrich.com
Column Temperature30-35 °C sigmaaldrich.comresearchgate.net

These are typical starting conditions and would require optimization for this specific compound.

High-Throughput Screening (HTS) in Discovery Efforts

High-Throughput Screening (HTS) is a key technology in drug discovery used to rapidly test thousands to millions of chemical compounds for a specific biological activity. creative-bioarray.com While specific HTS campaigns involving this compound are not publicly detailed, this methodology is central to identifying novel lead compounds.

In a typical HTS workflow, a biological assay is developed to measure a specific process, such as enzyme activity or cell viability. nih.gov This assay is then automated to test a large library of compounds. For a compound like this compound or its analogs, HTS could be used to:

Identify Initial Hits: Screen large, diverse chemical libraries to find compounds that exhibit a desired biological effect (e.g., inhibition of a particular enzyme).

Lead Optimization: After an initial hit is identified, related analogs can be synthesized and screened to determine structure-activity relationships (SAR), helping to improve potency and other properties. enamine.net

The process utilizes robotic liquid handlers, multi-well plates (384- or 1536-well format), and sensitive plate readers to generate vast amounts of data quickly and efficiently. creative-bioarray.comcuanschutz.edu

Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Mechanistic Insights

"Omics" technologies provide a global view of molecules within a biological system and are powerful tools for understanding the mechanism of action of a compound like this compound. nih.gov Instead of studying a single target, these approaches measure changes across entire classes of molecules (genes, proteins, or metabolites) in response to treatment with the compound.

Genomics/Transcriptomics: This involves studying the expression levels of thousands of genes simultaneously (e.g., using RNA-sequencing). By treating cells with the compound and analyzing which genes are turned on or off, researchers can identify the cellular pathways affected.

Proteomics: This is the large-scale study of proteins. Techniques like mass spectrometry-based proteomics can identify which proteins change in abundance or are post-translationally modified after compound treatment, providing direct insight into the cellular machinery being impacted.

Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) within a cell or biological fluid. nih.gov By measuring changes in the metabolome, scientists can understand how the compound alters cellular metabolism and biochemical pathways. nih.govresearchgate.net For example, untargeted metabolomic analysis using UPLC-MS/MS can reveal widespread metabolic disturbances caused by a compound. nih.gov

Future Research Directions and Unexplored Avenues for 2 2 3 Chlorophenoxy Phenyl Acetic Acid

Addressing Current Research Gaps and Unanswered Questions

A significant number of questions surrounding 2-(2-(3-chlorophenoxy)phenyl)acetic acid are yet to be answered, representing critical gaps in the current research landscape. A primary area of focus will be to elucidate its precise mechanism of action. While it is hypothesized to function as a cyclooxygenase (COX) inhibitor, following the pattern of other non-steroidal anti-inflammatory drugs (NSAIDs), the specifics of its interaction with COX-1 and COX-2 isoforms are unknown. Furthermore, its potential interactions with other components of the inflammatory cascade, such as the lipoxygenase (LOX) pathway, remain to be investigated.

Research Gap Key Unanswered Questions Proposed Research Direction
Mechanism of Action - What is the specific binding affinity for COX-1 and COX-2? - Does it interact with other inflammatory mediators (e.g., LOX, cytokines)? - What are the downstream signaling pathways affected by the compound?- In vitro enzyme inhibition assays. - Molecular docking and simulation studies. - Proteomic and transcriptomic analysis of treated cells.
Toxicological Profile - What are the potential acute and chronic toxicities? - Are there any specific organ toxicities? - What is its genotoxic potential?- In vitro cytotoxicity assays on various cell lines. - In vivo toxicity studies in animal models. - Ames test and other genotoxicity assays.
Metabolism and Pharmacokinetics - What are the major metabolic pathways? - Are the metabolites biologically active? - What are the absorption, distribution, metabolism, and excretion (ADME) properties?- In vitro metabolism studies using liver microsomes. - In vivo pharmacokinetic studies in animal models. - Identification and characterization of metabolites using mass spectrometry.
Structure-Activity Relationship (SAR) - How does the 3-chloro substitution influence activity and selectivity compared to other isomers? - What are the key structural features required for its biological activity?- Synthesis and biological evaluation of a series of positional isomers and analogues. - Quantitative Structure-Activity Relationship (QSAR) studies.

Exploration of Novel Biological Applications in Preclinical Settings

Beyond its presumed anti-inflammatory properties, the exploration of novel biological applications for this compound in preclinical settings presents a significant opportunity for future research. The structural motif of phenoxyacetic acid is present in a variety of compounds with diverse biological activities, suggesting that this molecule could have a broader therapeutic potential.

Preclinical investigations could explore its efficacy in models of diseases where inflammation is a key component, such as neurodegenerative disorders and certain types of cancer. For instance, chronic inflammation is a known contributor to the pathogenesis of Alzheimer's and Parkinson's diseases, and a compound with both anti-inflammatory and potentially neuroprotective properties would be of great interest. Similarly, the role of inflammation in tumor progression is well-established, and investigating the anti-cancer potential of this compound, either as a standalone agent or in combination with existing therapies, could yield valuable results.

Furthermore, the antimicrobial and antifungal potential of phenoxyacetic acid derivatives is an area ripe for exploration. Preclinical studies could assess the activity of this compound against a panel of pathogenic bacteria and fungi.

Potential Application Preclinical Model Key Endpoints for Investigation
Neurodegenerative Diseases - Cell-based models of neuroinflammation. - Animal models of Alzheimer's or Parkinson's disease.- Reduction of inflammatory markers (e.g., TNF-α, IL-6). - Neuroprotective effects (e.g., neuronal viability). - Behavioral assessments.
Oncology - Cancer cell line proliferation and apoptosis assays. - In vivo tumor models.- Inhibition of cancer cell growth. - Induction of apoptosis. - Anti-angiogenic effects.
Infectious Diseases - In vitro antimicrobial and antifungal susceptibility testing. - In vivo models of infection.- Minimum Inhibitory Concentration (MIC) values. - Reduction of microbial load.

Development of Advanced and Sustainable Synthetic Strategies

The development of advanced and sustainable synthetic strategies for this compound is crucial for its future research and potential applications. Current synthetic methods for related diaryl ethers often rely on traditional cross-coupling reactions which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste.

Synthetic Strategy Key Features Potential Advantages
Novel Catalysis - Use of earth-abundant metal catalysts (e.g., copper, iron). - Development of highly active and selective catalyst systems.- Reduced cost. - Lower toxicity. - Improved reaction efficiency.
Green Solvents - Use of water, ionic liquids, or deep eutectic solvents. - Solvent-free reaction conditions (mechanochemistry).- Reduced environmental impact. - Improved safety.
Process Intensification - Development of one-pot or continuous flow synthesis. - Microwave-assisted synthesis.- Increased efficiency and yield. - Reduced reaction times. - Easier scale-up.

Integration of Multidisciplinary Approaches in Compound Research

A comprehensive understanding of this compound will necessitate the integration of multidisciplinary approaches. Combining computational and experimental techniques will be pivotal in accelerating the research and development process.

In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions of the compound with its potential biological targets, guiding the design of more potent and selective analogues. Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that govern its biological activity.

These computational predictions can then be validated through in vitro and in vivo experimental studies. This synergistic approach allows for a more rational and efficient exploration of the compound's potential, saving time and resources compared to traditional trial-and-error methods.

Discipline Contribution to Research Expected Outcome
Computational Chemistry - Molecular docking and dynamics simulations. - QSAR and pharmacophore modeling. - ADME/Tox prediction.- Identification of potential biological targets. - Design of optimized derivatives. - Prioritization of compounds for experimental testing.
Structural Biology - X-ray crystallography or cryo-electron microscopy of the compound in complex with its target.- Detailed understanding of the binding mode. - Structure-based drug design.
Cell and Molecular Biology - In vitro assays to determine biological activity and mechanism of action.- Validation of computational predictions. - Elucidation of cellular pathways affected by the compound.
Pharmacology - In vivo studies in animal models to assess efficacy and safety.- Preclinical proof-of-concept. - Determination of pharmacokinetic and pharmacodynamic properties.

Potential for Derivatization into Next-Generation Research Probes

The structural scaffold of this compound holds significant potential for derivatization into next-generation research probes. By chemically modifying the parent compound, it is possible to create tools that can be used to investigate biological processes with high specificity and sensitivity.

One exciting avenue is the development of fluorescent probes. By attaching a fluorophore to the this compound molecule, it may be possible to visualize the distribution and interaction of the compound within living cells in real-time. This would provide invaluable information about its cellular uptake, subcellular localization, and engagement with its biological targets.

Another potential application is the creation of affinity-based probes for target identification. By immobilizing the compound on a solid support, it could be used to pull down its binding partners from cell lysates, leading to the identification of novel biological targets. Furthermore, the development of photoaffinity probes, which can be covalently cross-linked to their targets upon photoactivation, would be a powerful tool for mapping the binding site and identifying interacting proteins.

Probe Type Modification Strategy Research Application
Fluorescent Probes - Conjugation with a suitable fluorophore.- Live-cell imaging of compound distribution and target engagement.
Affinity-Based Probes - Immobilization on a solid support (e.g., beads).- Target identification and validation through pull-down assays.
Photoaffinity Probes - Incorporation of a photoreactive group.- Covalent labeling of the biological target for binding site mapping and identification.

Q & A

Q. What synthetic methodologies are optimal for producing 2-(2-(3-Chlorophenoxy)phenyl)acetic acid with high purity?

The synthesis typically involves coupling 3-chlorophenol with a phenylacetic acid derivative via nucleophilic aromatic substitution. Key steps include:

  • Intermediate formation : Reacting 3-chlorophenol with a brominated or iodinated phenylacetic acid precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
  • Oxidation control : Ensuring selective oxidation of intermediates (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) to avoid over-oxidation by using mild agents like pyridinium chlorochromate (PCC) .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to achieve >98% purity.

Q. How can structural characterization of this compound be validated?

A multi-technique approach is critical:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the phenoxy linkage (δ 6.8–7.4 ppm for aromatic protons) and acetic acid moiety (δ 3.6–4.0 ppm for CH₂) .
  • Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 276.0195 (calculated for C₁₄H₁₁ClO₃⁺) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and dihedral angles between the chlorophenoxy and phenylacetic acid groups .

Advanced Research Questions

Q. What are the primary metabolic pathways of this compound in microbial systems?

Studies on structurally related compounds (e.g., diclofenac) suggest:

  • Hydroxylation : Microbial cytochrome P450 enzymes introduce hydroxyl groups at the phenyl ring, forming intermediates like 2-[2-(3-chloro-4-hydroxyphenoxy)phenyl]acetic acid .
  • Dechlorination : Anaerobic bacteria (e.g., Rhodococcus spp.) may cleave the C-Cl bond via reductive dehalogenases, producing 2-(2-phenoxyphenyl)acetic acid .
  • Degradation endpoints : Homogentisic acid (2,5-dihydroxyphenylacetic acid) is a common terminal metabolite observed in aerobic biodegradation assays .

Table 1 : Key metabolites identified in microbial degradation studies

MetabolitePathwayDetection MethodReference
2-(3-chloro-4-hydroxyphenoxy)phenylacetic acidHydroxylationLC-MS/MS
2-(2-phenoxyphenyl)acetic acidDechlorinationGC-MS
Homogentisic acidRing cleavageNMR, HPLC-UV

Q. How do solvent polarity and pH influence the compound’s stability in environmental matrices?

  • Aqueous stability : Hydrolysis occurs at pH > 8, cleaving the phenoxy bond (half-life: 24–48 hrs at pH 9). Acidic conditions (pH < 3) stabilize the compound but promote aggregation .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but accelerate photodegradation under UV light. Non-polar solvents (e.g., hexane) reduce reactivity but limit bioavailability .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological samples?

  • Matrix interference : Plasma proteins and lipids necessitate solid-phase extraction (SPE) with C18 cartridges prior to LC-MS analysis .
  • Detection limits : Optimizing MRM transitions (e.g., m/z 276 → 160 for quantification) achieves a limit of detection (LOD) of 0.1 ng/mL .
  • Isotopic labeling : Using 13C^{13}C-labeled analogs as internal standards improves accuracy in pharmacokinetic studies .

Methodological Guidance for Data Contradictions

Q. How should conflicting data on the compound’s environmental persistence be resolved?

  • Contextual factors : Discrepancies in half-life values (e.g., 5 vs. 20 days in soil) may stem from variations in microbial activity or organic carbon content. Standardize test conditions using OECD Guideline 307 .
  • Advanced modeling : Apply fugacity models to predict partitioning between soil, water, and air phases, incorporating site-specific parameters like temperature and redox potential .

Q. What strategies mitigate artifacts in spectroscopic characterization?

  • Dynamic light scattering (DLS) : Confirm nanoparticle-free solutions to avoid skewed UV-Vis absorbance .
  • Deuterium exchange : Use D₂O solvent in NMR to distinguish exchangeable protons (e.g., -COOH) from aromatic signals .

Key Research Gaps

  • Mechanistic enzymology : Elucidate the role of laccases and peroxidases in oxidative degradation pathways.
  • Ecotoxicity : Assess chronic effects on non-target organisms (e.g., Daphnia magna) using OECD Test No. 211.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.